REACTION_SMILES
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[CH3:19][OH:20].[CH3:22][OH:23].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([n:7]1)[cH:8][cH:9][n:10]2.[Na+:18].[Na:21].[SH:11][CH2:12][CH2:13][S:14](=[O:15])(=[O:16])[O-:17]>>[Na+:18].[c:2]1([S:11][CH2:12][CH2:13][S:14](=[O:15])(=[O:16])[O-:17])[cH:3][cH:4][c:5]2[n:6]([n:7]1)[cH:8][cH:9][n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2nccn2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])CCS
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Name
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Type
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product
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Smiles
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[Na+]
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Name
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|
Type
|
product
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Smiles
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O=S(=O)([O-])CCSc1ccc2nccn2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |